- Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers., Tetrahedron Letters, 1992, 33(26), 3795-6

Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

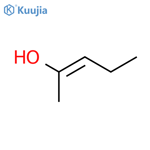

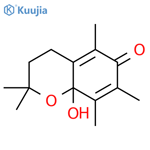

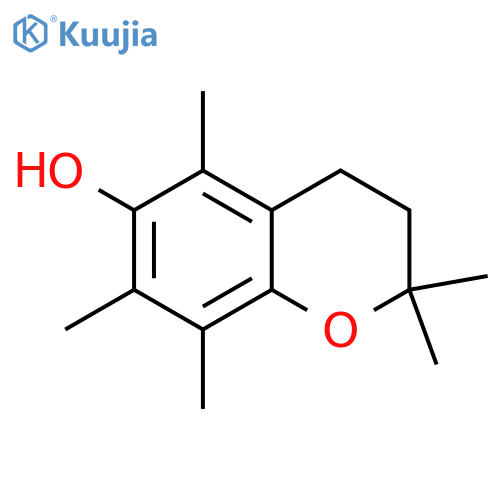

950-99-2 structure

Nome do Produto:2,2,5,7,8-Pentamethyl-6-Chromanol

2,2,5,7,8-Pentamethyl-6-Chromanol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-

- 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol

- 2,2,5,7,8-Pentamethyl-6-chromanol

- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)

- 2,2,5,7,8-Pentamethyl-1-hydroxychroman

- 2,2,5,7,8-Pentamethyl-6-hydroxychroman

- 2,2,5,7,8-pentamethyl-6-hydroxy-chromane

- 2,2,5,7,8-pentamethylchroman-6-ol

- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl

- 6-Hydroxy-2,2,5,7,8-pentamethylchroman

- Chroman C1

- Chromane C1

- PMHCR

- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)

- 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)

- APC 100

- Chromanol

- NSC 226236

- PMC

- TMC 5

- α-C-1-Chromanol

- NS00068192

- SB18766

- 2,2,5,7,8-Pentamethyl-6-chromanol #

- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol

- DTXSID70241721

- 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI

- 2,2,5,7,8-Pentamethyl-6-chromanol, 97%

- InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H

- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-

- 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN

- 2,2,5,7,8-Pentamethyl-6-chroman

- CHEMBL37676

- 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL

- 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol

- 950-99-2

- PMHC

- AKOS015912796

- 7G73627R36

- UNII-7G73627R36

- DB13111

- MFCD00210347

- STL512513

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-

- BP-11301

- HY-111024

- G12484

- BRD-K07449869-001-01-5

- NSC-226236

- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol

- 2,2,5,7,8-pentamethylchroman-6-ol.

- 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman

- SCHEMBL633424

- NSC226236

- BBL036639

- APC-100

- PM-6-hydroxychroman

- 10,10,2,6,5-pentamethyl-1-hydroxychroman

- Q27268236

- CS-0033987

- AC-11926

- DB-031296

- Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-

- AS-61610

- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol

- 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran

- 2,2,5,7,8-Pentamethyl-6-Chromanol

-

- MDL: MFCD00210347

- Inchi: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3

- Chave InChI: SEBPXHSZHLFWRL-UHFFFAOYSA-N

- SMILES: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C

Propriedades Computadas

- Massa Exacta: 220.14600

- Massa monoisotópica: 220.146

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 0

- Complexidade: 262

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 29.5A^2

- Carga de Superfície: 0

- Contagem de Tautomeros: 9

- XLogP3: 3.6

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.034

- Ponto de Fusão: 89-91 °C (lit.)

- Ponto de ebulição: 344.3°C at 760 mmHg

- Ponto de Flash: 146.1°C

- Índice de Refracção: 1.529

- PSA: 29.46000

- LogP: 3.42100

- Solubilidade: Not determined

2,2,5,7,8-Pentamethyl-6-Chromanol Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26; S36

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

- Frases de Risco:R36/37/38

2,2,5,7,8-Pentamethyl-6-Chromanol Dados aduaneiros

- CÓDIGO SH:2932999099

- Dados aduaneiros:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2,5,7,8-Pentamethyl-6-Chromanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR322018-1g |

2,2,5,7,8-Pentamethyl-6-chromanol |

950-99-2 | 95% | 1g |

£57.00 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-100mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 98% | 100mg |

¥449.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-500mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 98% | 500mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14008-5 mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 99.30% | 5mg |

¥287.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 430676-5G |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 5g |

¥625.24 | 2023-12-06 | ||

| ChromaDex Standards | ASB-00016323-100-100mg |

PENTAMETHYL |

950-99-2 | 100mg |

$55.00 | 2024-07-12 | ||

| MedChemExpress | HY-111024-100mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 98.94% | 100mg |

¥500 | 2024-04-15 | |

| TargetMol Chemicals | T14008-500mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 99.3% | 500mg |

¥ 997 | 2024-07-20 | |

| A2B Chem LLC | AD13192-5g |

2,2,5,7,8-Pentamethyl-6-chromanol |

950-99-2 | 97% | 5g |

$125.00 | 2024-07-18 | |

| ChromaDex Standards | ASB-00016326-100-100mg |

PENTAMETHYL |

950-99-2 | 100mg |

$79.00 | 2024-07-12 |

2,2,5,7,8-Pentamethyl-6-Chromanol Método de produção

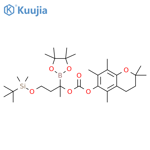

Synthetic Routes 1

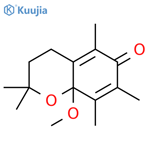

Synthetic Routes 2

Condições de reacção

1.1 Solvents: Ethanol , Water ; 15 min, pH 8, 37 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C

Referência

- Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release, Organic & Biomolecular Chemistry, 2012, 10(39), 7980-7985

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized

1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized

Referência

- Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors, United States, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referência

- Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherol, Chemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1 > 40 °C

Referência

- Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinone, Tetrahedron Letters, 2008, 49(15), 2442-2445

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; rt

Referência

- Hybrid-Increased Radical-Scavenging Activity of Resveratrol Derivatives by Incorporating a Chroman Moiety of Vitamin E, Chemistry - A European Journal, 2010, 16(43), 12808-12813

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; 90 min, pH 8, rt

Referência

- Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketals, Journal of Organic Chemistry, 1989, 54(8), 1987-90

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; pH 8, 300 K

Referência

- Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation, Journal of the American Chemical Society, 2016, 138(40), 13353-13360

Synthetic Routes 15

Condições de reacção

1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ; 30 min, rt

1.2 1 h, 150 °C

1.2 1 h, 150 °C

Referência

- Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst System, Organic Letters, 2009, 11(3), 717-720

Synthetic Routes 16

Condições de reacção

Referência

- α-Tocopherol-new synthesis and its biosynthetic implications, Chemical Communications (London), 1965, (3), 40-1

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Zinc chloride Solvents: Acetic acid ; 3 h, 100 °C

1.2 100 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 100 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

- Targeted antioxidants, World Intellectual Property Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: L-Ascorbic acid Solvents: Hexane ; 20 min, rt

Referência

- Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone, Redox Report, 2002, 7(5), 251-255

2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials

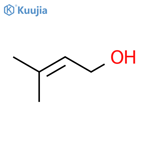

- 3-Methyl-2-buten-1-ol

- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-methoxy-2,2,5,7,8-pentamethyl-

- Phosphonium, [5-[[5-[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)oxy]-4,4-dimethyl-5-[[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]carbonyl]amino]pentyl]oxy]-5-oxopentyl]triphenyl-, bromide (1:1)

- Carbonic acid, 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl ester

- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-hydroxy-2,2,5,7,8-pentamethyl-

- 1,1-Dimethyl-2-propen-1-ol

- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

- Trimethylhydroquinone

- 2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,2,5,7,8-pentamethyl-

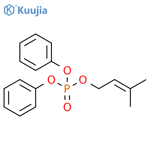

- Phosphoric acid, 3-methyl-2-buten-1-yl diphenyl ester

2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products

2,2,5,7,8-Pentamethyl-6-Chromanol Literatura Relacionada

-

Marina Massaro,Serena Riela,Susanna Guernelli,Filippo Parisi,Giuseppe Lazzara,Andrea Baschieri,Luca Valgimigli,Riccardo Amorati J. Mater. Chem. B 2016 4 2229

-

2. Epoxidation of an α-tocopherol model compound, 2,2,5,7,8-pentamethylchroman-6-ol, with potassium superoxide; X-ray crystal structure of 4a,5;7,8-diepoxy-4a,7,8,8a-tetrahydro-8a-hydroxy-2,2,5,7,8-pentamethylchroman-6(5H)-oneMitsuyoshi Matsuo,Shigenobu Matsumoto,Yoichi Iitaka,Akira Hanaki,Toshihiko Ozawa J. Chem. Soc. Chem. Commun. 1979 105

-

Damiano Tanini,Lucia Panzella,Riccardo Amorati,Antonella Capperucci,Elio Pizzo,Alessandra Napolitano,Stefano Menichetti,Marco d'Ischia Org. Biomol. Chem. 2015 13 5757

-

4. Potassium t-butoxide-catalysed oxygenation of an α-tocopherol model compund 2,2,5,7,8-pentamethylchroman-6-olShigenobu Matsumoto,Mitsuyoshi Matsuo,Yoichi Iitaka J. Chem. Soc. Chem. Commun. 1981 1267

-

Keiko Inami,Ikuo Nakanishi,Mine Morita,Miyuki Furukawa,Kei Ohkubo,Shunichi Fukuzumi,Masataka Mochizuki RSC Adv. 2012 2 12714

950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol) Produtos relacionados

- 2074-53-5(rel-α-Vitamin E)

- 148-03-8(b-Tocopherol (Racemic Mixture))

- 119-98-2(dl-Tocol)

- 54-28-4(γ-Tocopherol)

- 59-02-9(Vitamin E)

- 10191-41-0(DL-alpha-Tocopherol)

- 16698-35-4(b-Tocopherol)

- 119-13-1(δ-Tocopherol (>90%))

- 1406-18-4(2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol)

- 2229237-73-2(4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal)

Fornecedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel